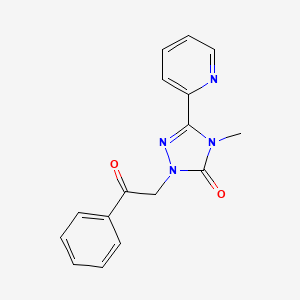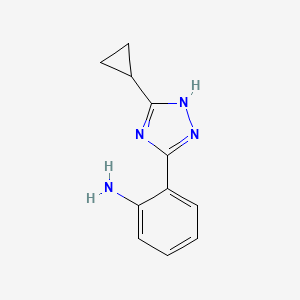
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C11H12N4 . It has a molecular weight of 200.24 . The compound is stored at 4°C and protected from light .
It is stored at 4°C and needs to be protected from light . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Synthesis and Characterization
- Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline : This study reports on the synthesis of dibenzylated 1,2,3-triazoles derived from aniline through a pseudo-four component click synthesis. The process yields mono- and dibenzylated triazoles, exploring the reactivity of the aniline N-H bond in monobenzylated triazoles for further chemical modifications (Mendoza-Espinosa et al., 2013).
- Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides : This research highlights a methodology for synthesizing 2-(2H-1,2,3-triazole-2-yl)aniline derivatives via ruthenium-catalyzed intermolecular C–H amidation. This method is noted for its environmentally benign protocol and the ability to tolerate numerous functionalities, yielding desired products efficiently (Wang et al., 2016).
Applications in Materials Science and Catalysis
- Photoluminescent copper(I) complexes with amido-triazolato ligands : The synthesis and characterization of copper(I) complexes incorporating amido-triazole and diphosphine ligands are discussed, demonstrating their potential applications in photoluminescent materials. These complexes exhibit long-lived photoluminescence with varied colors, suggesting applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Manbeck et al., 2011).
Antimicrobial Activity
- Synthesis, Characterization, and Antimicrobial Activity of a Series of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]anilines Using Click Chemistry : This study synthesizes a new series of triazolyl derived 1,3,4-oxadiazoles with high yields through copper-catalyzed alkyne–azide cycloaddition reaction. These compounds were evaluated for their antimicrobial activities, showing moderate antibacterial and potent antifungal effects (Venkatagiri et al., 2018).
properties
IUPAC Name |
2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQJALYMDZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



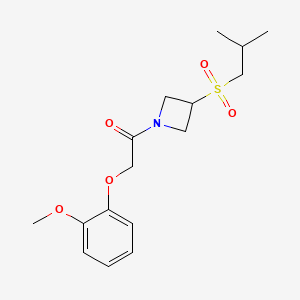

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
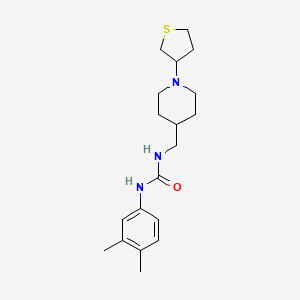
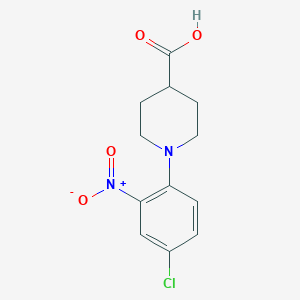
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)
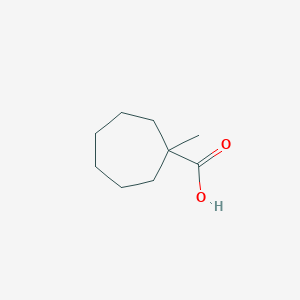
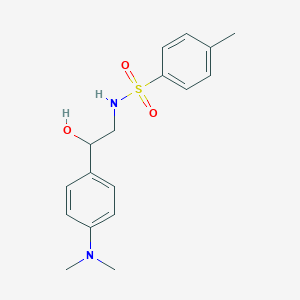
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
